molecular formula C11H13BrCl2N2O B6186321 4-(4-bromophenyl)piperazine-1-carbonyl chloride hydrochloride CAS No. 2639419-87-5

4-(4-bromophenyl)piperazine-1-carbonyl chloride hydrochloride

Cat. No.: B6186321
CAS No.: 2639419-87-5
M. Wt: 340
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Description

4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further linked to a carbonyl chloride group. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)piperazine-1-carbonyl chloride hydrochloride typically involves multiple steps:

    Formation of 4-(4-bromophenyl)piperazine: This step involves the reaction of 4-bromoaniline with piperazine under suitable conditions, often in the presence of a catalyst or under reflux conditions.

    Conversion to Carbonyl Chloride: The resulting 4-(4-bromophenyl)piperazine is then reacted with phosgene (COCl₂) to introduce the carbonyl chloride group. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene.

    Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Bases: Like sodium hydroxide or potassium carbonate for deprotonation steps.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Substituted Derivatives: Resulting from nucleophilic substitution at the bromine site.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4-bromophenyl)piperazine-1-carbonyl chloride hydrochloride serves as a versatile intermediate for the preparation of various complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and other functionalized derivatives.

Biology

In biological research, this compound is used to synthesize molecules that can act as ligands for receptors or enzymes. It is particularly useful in the development of potential therapeutic agents targeting neurological pathways.

Medicine

The compound’s derivatives have been investigated for their pharmacological properties, including potential applications as antipsychotic or antidepressant agents. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its role as an intermediate in the synthesis of polymers and other high-performance materials is noteworthy.

Mechanism of Action

The mechanism by which 4-(4-bromophenyl)piperazine-1-carbonyl chloride hydrochloride and its derivatives exert their effects often involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The bromophenyl group can enhance binding affinity, while the piperazine ring provides structural flexibility. The carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperazine-1-carbonyl chloride hydrochloride
  • 4-(4-Fluorophenyl)piperazine-1-carbonyl chloride hydrochloride
  • 4-(4-Methylphenyl)piperazine-1-carbonyl chloride hydrochloride

Uniqueness

Compared to its analogs, 4-(4-bromophenyl)piperazine-1-carbonyl chloride hydrochloride offers unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. This makes it particularly valuable for synthesizing compounds with unique pharmacological profiles or material properties.

Properties

CAS No.

2639419-87-5

Molecular Formula

C11H13BrCl2N2O

Molecular Weight

340

Purity

95

Origin of Product

United States

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